![molecular formula C16H17F3N4O2S B11164998 3-[(2-ethylbutanoyl)amino]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11164998.png)
3-[(2-ethylbutanoyl)amino]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
3-(2-Ethylbutanamido)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a trifluoromethyl group, a thiadiazole ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethylbutanamido)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as Umemoto’s reagents or other trifluoromethylation agents.
Amide Bond Formation: The final step involves the formation of the amide bond between the benzamide and the ethylbutanamido group, typically through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethylbutanamido)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-(2-Ethylbutanamido)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(2-ethylbutanamido)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the thiadiazole ring may interact with specific active sites. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-(trifluoromethyl)benzamide: Shares the trifluoromethyl group but differs in the overall structure.
Trifluoromethylated Aromatics: Compounds with similar trifluoromethyl groups but different core structures.
Uniqueness
3-(2-Ethylbutanamido)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its combination of a trifluoromethyl group, a thiadiazole ring, and an amide linkage. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C16H17F3N4O2S |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-(2-ethylbutanoylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H17F3N4O2S/c1-3-9(4-2)12(24)20-11-7-5-6-10(8-11)13(25)21-15-23-22-14(26-15)16(17,18)19/h5-9H,3-4H2,1-2H3,(H,20,24)(H,21,23,25) |
InChI Key |
WFBDGRBXZQKXFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C(F)(F)F |
Origin of Product |
United States |
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